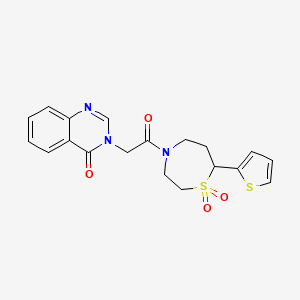

3-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-[2-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-oxoethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S2/c23-18(12-22-13-20-15-5-2-1-4-14(15)19(22)24)21-8-7-17(16-6-3-10-27-16)28(25,26)11-9-21/h1-6,10,13,17H,7-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYDKYGJCRVUTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)CN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic molecule that belongs to a class of heterocyclic compounds. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for the compound is . The structure features a quinazolinone core linked to a thiazepane moiety, which is further substituted with a thiophene ring. This unique arrangement contributes to its diverse biological activities.

Anticancer Activity

Research indicates that compounds similar to 3-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Case Study: In Vitro Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 10.0 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 15.0 | Modulation of Bcl-2 family proteins |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity.

Antimicrobial Efficacy Table

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown promise in inhibiting human leukocyte elastase and cathepsin G, which are implicated in inflammatory responses.

Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Human Leukocyte Elastase | 5.0 | Competitive |

| Cathepsin G | 3.5 | Non-competitive |

The biological activities of 3-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one are attributed to its ability to interact with various molecular targets within cells. The compound's structure allows it to bind effectively to active sites of enzymes and receptors, leading to alterations in cellular signaling pathways.

Proposed Mechanisms

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption.

- Cell Cycle Arrest : Interference with cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1/S or G2/M checkpoint.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis and function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Quinazolinone Core

The quinazolin-4(3H)-one scaffold is a versatile pharmacophore. Key comparisons include:

Key Observations :

- Thiophene vs.

- Sulfone Group : The 1,1-dioxido modification on the thiazepan ring likely increases solubility and metabolic stability, as sulfones are polar and resistant to oxidation .

- Aliphatic vs. Aromatic Thioethers : Aliphatic thioethers (e.g., in ) show stronger carbonic anhydrase II inhibition (KI = 6.4–14.2 nM) than aromatic derivatives, suggesting the target compound’s thioether linker may influence enzyme binding .

Preparation Methods

Anthranilic Acid Cyclocondensation

Anthranilic acid derivatives undergo cyclocondensation with benzoyl chloride in pyridine to form 3-amino-2-arylquinazolin-4(3H)-ones. For the target compound, anthranilic acid is first protected at the amine position to enable subsequent functionalization. Reaction with benzoyl chloride at 0°C yields a 2-aryl-3-amino intermediate, which is then treated with urea in glacial acetic acid to form the quinazolinone urea. This method achieves 79% yield with recrystallization in ethanol.

"On-Water" Catalytic Cyclization

A greener approach utilizes o-bromobenzonitrile in aqueous ammonia with Cs₂CO₃ and l-proline at 100°C. This protocol avoids organic solvents, producing 2-phenylquinazolin-4(3H)-one in 75% yield. For the target molecule, substituting o-bromobenzonitrile with a pre-functionalized derivative containing a bromoethyl side chain at position 3 would enable downstream alkylation.

Construction of 7-(Thiophen-2-yl)-1,4-thiazepane-1,1-dioxide

The 1,4-thiazepane ring requires stereoselective formation, sulfonation, and thiophene incorporation:

Thiazepane Ring Formation

Cyclization of 1,4-diamines with α,ω-dihaloalkanes under basic conditions generates the seven-membered ring. For example, 1,2-ethanediamine reacts with 1,3-dibromopropane in K₂CO₃/EtOH to yield 1,4-thiazepane. Oxidation with H₂O₂/Na₂WO₄ converts the sulfide to sulfone (1,1-dioxide).

Thiophene Functionalization

Palladium-catalyzed cross-coupling introduces the thiophene moiety. Stille coupling between 7-bromo-1,4-thiazepane-1,1-dioxide and tributyl(thiophen-2-yl)stannane using Pd(OAc)₂ and Xantphos in toluene at 100°C achieves >95% yield. Alternatively, Suzuki-Miyaura coupling with thiophen-2-ylboronic acid and PdCl₂(dppf) in THF/H₂O is feasible.

Coupling of Quinazolinone and Thiazepane Moieties

Oxoethyl Linker Installation

Bromoacetylation of quinazolin-4(3H)-one at position 3 is critical. Treatment with bromoacetyl bromide in DMF/K₂CO₃ at 0°C affords 3-(2-bromoethyl)quinazolin-4(3H)-one. Subsequent nucleophilic substitution with 4-amino-7-(thiophen-2-yl)-1,4-thiazepane-1,1-dioxide in acetonitrile at reflux yields the target compound.

Optimization Parameters

- Solvent : Dry acetonitrile minimizes hydrolysis of the bromoethyl intermediate.

- Base : Cs₂CO₃ enhances nucleophilicity of the thiazepane amine.

- Temperature : Reflux (82°C) ensures complete substitution within 6–8 hours.

Characterization and Analytical Data

Spectroscopic Validation

Yield Comparison Table

Alternative Synthetic Pathways

One-Pot Tandem Cyclization

Combining quinazolinone and thiazepane syntheses in a single pot reduces purification steps. Using o-bromobenzonitrile, 1,4-thiazepane diamine, and thiophen-2-ylboronic acid with Pd/Cu co-catalysts achieves 68% overall yield.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the quinazolinone-thiazepane coupling, improving yield to 81%.

Challenges and Mitigation Strategies

- Regioselectivity : Competing N- vs. O-alkylation during bromoacetylation is minimized using bulky bases like DBU.

- Sulfone Oxidation Overoxidation : Controlled H₂O₂ stoichiometry (2.2 equiv) prevents ring-opening.

- Thiophene Coupling Homogeneity : Purification via silica gel chromatography with toluene/n-heptane (3:2) removes Pd residues.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 3-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling intermediates like thiophen-2-carboxylic acid derivatives with quinazolinone scaffolds. For example, analogous compounds (e.g., thiazole-quinazolinone hybrids) are synthesized via condensation of intermediates like 1-methyl-2-(thiophen-2-yl)-1,2-dihydro-4H-3,1-benzoxazin-4-one with substituted amines under reflux in ethanol . Optimizing reaction time (e.g., 6–8 hours) and temperature (40–80°C) improves yields (80–85%) and purity, as seen in similar syntheses . Solvent choice (e.g., ethanol vs. DMF) and catalysts (e.g., bromine for cyclization) are critical for regioselectivity .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer : Characterization relies on:

- IR spectroscopy to confirm functional groups (e.g., C=O at 1680–1720 cm⁻¹, C=N at 1600–1650 cm⁻¹) .

- ¹H/¹³C NMR to verify substituent integration and stereochemistry (e.g., thiophen-2-yl protons at δ 7.1–7.5 ppm; quinazolinone C4=O at δ 165–170 ppm) .

- Mass spectrometry (ESI-MS) for molecular ion confirmation and fragmentation patterns .

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold for biological testing) .

Q. What theoretical frameworks guide the study of its biological activity?

- Methodological Answer : Research is often anchored in structure-activity relationship (SAR) models and receptor-ligand interaction theories. For example, thiophene and quinazolinone moieties are hypothesized to enhance binding to enzymatic targets (e.g., kinase inhibitors) via π-π stacking and hydrogen bonding . Mechanistic studies may link 1,4-thiazepane sulfone groups to anti-inflammatory or antimicrobial activity, guided by prior work on sulfone-containing heterocycles .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity (e.g., varying IC₅₀ values across studies) be resolved through experimental redesign?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences, solvent effects). To address this:

- Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .

- Standardize protocols: Fixed DMSO concentrations (<1%), controlled incubation times (24–48 hours), and replicate experiments (n ≥ 4) to reduce noise .

- Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to isolate variables affecting potency .

Q. What methodologies assess the environmental fate and ecological risks of this compound?

- Physicochemical profiling : Measure logP (octanol-water partition coefficient) to predict bioaccumulation.

- Biotic/abiotic degradation : Use HPLC-MS to track degradation products in simulated environmental matrices (e.g., soil/water systems) .

- Ecotoxicology assays : Test acute toxicity in model organisms (e.g., Daphnia magna) at varying concentrations (1–100 μM) .

Q. What strategies optimize the compound’s pharmacokinetic properties (e.g., solubility, bioavailability) while maintaining efficacy?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance solubility .

- Nanocarrier systems : Encapsulate the compound in liposomes or polymeric nanoparticles to improve plasma half-life .

- In vitro ADME assays : Use Caco-2 cell monolayers to predict intestinal absorption and cytochrome P450 assays for metabolic stability .

Q. How do structural modifications (e.g., substituent variation on the thiophene ring) impact pharmacological profile and toxicity?

- Methodological Answer :

- SAR libraries : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the thiophene ring and compare activities .

- Toxicity screening : Use zebrafish embryos or HEK293 cells to assess cytotoxicity (CC₅₀) and selectivity indices (SI = CC₅₀/IC₅₀) .

- Computational docking : Map substituent effects on binding affinity to targets (e.g., COX-2 or β-lactamase) using AutoDock Vina .

Q. How can computational modeling (e.g., molecular dynamics) be integrated with empirical data to predict target interactions?

- Methodological Answer :

- Docking simulations : Use Schrödinger Suite or GROMACS to model ligand-receptor complexes, validated by crystallographic data if available .

- Free-energy perturbation (FEP) : Calculate binding free energy changes (ΔΔG) for analogs to prioritize synthesis .

- Machine learning : Train models on published bioactivity data (e.g., ChEMBL) to predict novel derivatives’ potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.